molecular formula C14H17N3O3 B15164183 2-(2-Aminoanilino)-4-(morpholin-4-yl)cyclobutane-1,3-dione CAS No. 185383-02-2

2-(2-Aminoanilino)-4-(morpholin-4-yl)cyclobutane-1,3-dione

Cat. No.: B15164183
CAS No.: 185383-02-2
M. Wt: 275.30 g/mol
InChI Key: GNNRQNBNLYVRTL-UHFFFAOYSA-N
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Description

2-(2-Aminoanilino)-4-(morpholin-4-yl)cyclobutane-1,3-dione is a synthetic organic compound that features a cyclobutane ring substituted with an aminoaniline group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoanilino)-4-(morpholin-4-yl)cyclobutane-1,3-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the cyclobutane ring: This can be achieved through [2+2] cycloaddition reactions.

    Introduction of the aminoaniline group: This step might involve nucleophilic substitution reactions where an aniline derivative is introduced.

    Attachment of the morpholine ring: This can be done through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aminoaniline group.

    Reduction: Reduction reactions could target the carbonyl groups in the cyclobutane ring.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aminoaniline and morpholine groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as antimicrobial or anticancer properties.

Medicine

If the compound shows promising biological activity, it could be developed into a drug candidate for treating various diseases.

Industry

In industry, it might be used in the synthesis of polymers or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoanilino)-4-(piperidin-4-yl)cyclobutane-1,3-dione: Similar structure but with a piperidine ring instead of a morpholine ring.

    2-(2-Aminoanilino)-4-(pyrrolidin-4-yl)cyclobutane-1,3-dione: Similar structure but with a pyrrolidine ring.

Uniqueness

The presence of the morpholine ring in 2-(2-Aminoanilino)-4-(morpholin-4-yl)cyclobutane-1,3-dione might confer unique properties such as increased solubility or specific interactions with biological targets, distinguishing it from similar compounds.

Properties

CAS No.

185383-02-2

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

2-(2-aminoanilino)-4-morpholin-4-ylcyclobutane-1,3-dione

InChI

InChI=1S/C14H17N3O3/c15-9-3-1-2-4-10(9)16-11-13(18)12(14(11)19)17-5-7-20-8-6-17/h1-4,11-12,16H,5-8,15H2

InChI Key

GNNRQNBNLYVRTL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2C(=O)C(C2=O)NC3=CC=CC=C3N

Origin of Product

United States

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